6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine
Description
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine is a purine derivative featuring a benzyloxyethyl substituent at the 6-position and a tetrahydropyran (oxan-2-yl) group at the 9-position.
Properties
CAS No. |
920503-54-4 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-(oxan-2-yl)-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C19H22N4O2/c1-2-6-15(7-3-1)12-24-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-25-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
InChI Key |
GUUYHVWYXFWYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors
Synthesis of the Purine Core: The purine core can be synthesized using methods such as the Traube purine synthesis, which involves the cyclization of an appropriate precursor.
Introduction of the Benzyloxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where a benzyloxyethyl halide reacts with the purine core in the presence of a base.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a glycosylation reaction, where the purine core is reacted with a tetrahydropyran derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler derivatives.
Substitution: The purine core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying purine metabolism and related biochemical pathways.
Medicine: Due to its structural similarity to nucleotides, it could be investigated for antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine would depend on its specific application. In a biological context, it could interact with enzymes involved in purine metabolism, potentially inhibiting their activity. The benzyloxyethyl and tetrahydropyran groups may enhance its binding affinity to these enzymes, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
6-Chloro-9-(oxan-2-yl)-9H-purine Derivatives
- Compound 22 (): 6-Chloro-9-{2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl}-9H-purine shares the oxan-2-yl group at position 9 but has a chloro substituent at position 6. This difference may impact biological activity; chloro-substituted purines are often intermediates in drug synthesis due to their versatility .
6-(Benzyloxy)-9H-purine Derivatives
- 6-(Benzyloxy)-2-(phenyldiazenyl)-9H-purine (5a) (): This compound has a benzyloxy group directly at position 6 (without the ethyl linker) and a phenyldiazenyl group at position 2. Its melting point (242–243°C) and NMR data (e.g., δ 13.74 for NH proton) suggest strong intermolecular interactions, likely due to the planar phenyldiazenyl group. The absence of the ethyl linker in the target compound may reduce conformational flexibility .
6-(Alkylthio)-9H-purine Anti-TB Agents ():
- 9-(Ethylcarboxymethyl)-6-(decylthio)-9H-purine exhibits potent anti-Mycobacterium tuberculosis activity (MIC = 1.56 µg/mL). The decylthio group at position 6 enhances lipophilicity, critical for penetrating bacterial membranes.
Substituent Variations at Position 9
9-Benzyl vs. 9-Oxan-2-yl Derivatives
- The oxan-2-yl group in the target compound, however, introduces a chiral center and may improve water solubility due to the ether oxygen .
6-(3,5-Dimethoxybenzylamino)-9-(oxan-2-yl)-9H-purine ():
- This analog replaces the benzyloxyethyl group with a dimethoxybenzylamino substituent at position 6. The amino group enables hydrogen bonding, which could enhance target binding affinity. The oxan-2-yl group at position 9 is retained, suggesting shared strategies for metabolic stabilization .
Comparative Physicochemical Properties
Biological Activity
Overview
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine is a synthetic purine derivative characterized by a unique structural composition that includes both a benzyloxyethyl group and a tetrahydropyran moiety. This compound has garnered attention for its potential biological activities, particularly in the context of purine metabolism and its implications in therapeutic applications.
- Molecular Formula : C19H22N4O2
- Molecular Weight : 338.4 g/mol
- CAS Number : 920503-54-4
- IUPAC Name : 9-(oxan-2-yl)-6-(2-phenylmethoxyethyl)purine
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.4 g/mol |
| CAS No. | 920503-54-4 |
| IUPAC Name | 9-(oxan-2-yl)-6-(2-phenylmethoxyethyl)purine |
The biological activity of this compound is hypothesized to involve interactions with enzymes that regulate purine metabolism. The compound may act as an inhibitor of these enzymes, potentially altering metabolic pathways and influencing cellular processes. The presence of the benzyloxyethyl and tetrahydropyran groups may enhance binding affinity, which could lead to significant biological effects, including antiviral and anticancer properties.
Case Studies on Related Compounds
- Inhibition of Eimeria Sporulation :
- Antiviral and Anticancer Potential :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other known purines:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Adenine | Naturally occurring purine | Essential for DNA/RNA synthesis |
| Guanine | Another natural purine | Key role in energy transfer (GTP) |
| 6-Benzylaminopurine | Synthetic cytokinin | Promotes plant growth |
Future Research Directions
Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Potential areas of exploration include:
- In vitro and in vivo studies to assess its efficacy as an antiviral or anticancer agent.
- Metabolic pathway analysis to determine how this compound interacts with cellular processes.
- Toxicological assessments to evaluate safety profiles for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
